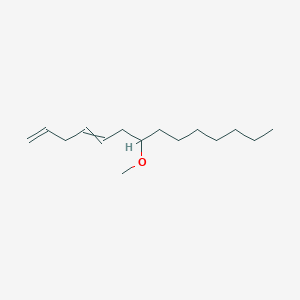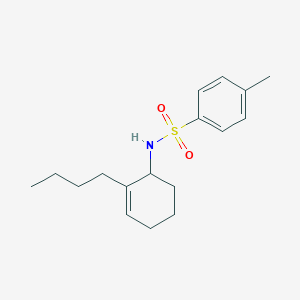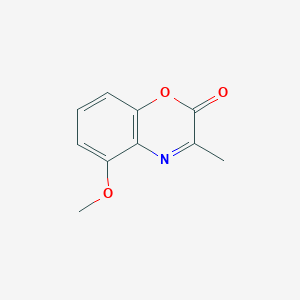
2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl-: is a heterocyclic compound that belongs to the benzoxazine family These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazine ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: It can be used in the study of enzyme inhibition and as a scaffold for drug design .
Medicine: In medicine, derivatives of benzoxazine compounds have been investigated for their potential as anticancer agents, particularly as inhibitors of DNA topoisomerase I .
Industry: In the industrial sector, benzoxazine derivatives are used in the production of polymers and resins, which have applications in coatings, adhesives, and composites .
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- involves its interaction with various molecular targets. For instance, it can inhibit the activity of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to the accumulation of DNA breaks, ultimately causing cell death . The compound’s methoxy and methyl groups may enhance its binding affinity and specificity for the enzyme.
Comparación Con Compuestos Similares
- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 6-Methyl-2H-1,4-benzoxazin-3(4H)-one
- 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness: 2H-1,4-Benzoxazin-2-one, 5-methoxy-3-methyl- is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
828246-24-8 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
5-methoxy-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO3/c1-6-10(12)14-8-5-3-4-7(13-2)9(8)11-6/h3-5H,1-2H3 |
Clave InChI |
JGFWNBQMABZEGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
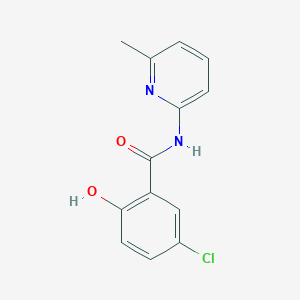
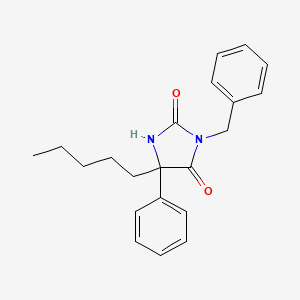
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)


![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![2-Furancarboxylic acid, 5-[(1S)-1-amino-2-phenylethyl]-, trifluoroacetate](/img/structure/B14227984.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)
